molecular formula C8H5Cl5 B13946097 4-Chloro-1,2-bis(dichloromethyl)benzene CAS No. 25641-96-7

4-Chloro-1,2-bis(dichloromethyl)benzene

Cat. No.: B13946097
CAS No.: 25641-96-7
M. Wt: 278.4 g/mol
InChI Key: RUPTWHWWTKWIHM-UHFFFAOYSA-N
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Description

4-Chloro-1,2-bis(dichloromethyl)benzene is a high-purity organic compound primarily utilized as a sophisticated multi-functional building block in advanced organic synthesis. Its molecular structure, featuring reactive benzylic dichloromethyl groups and an aromatic chloro substituent, makes it a valuable precursor for constructing complex molecular architectures. Researchers employ this reagent in the development of pharmaceuticals, agrochemicals, and functional materials, where it can be used to introduce key functional groups or serve as a scaffold for further cyclization and derivatization reactions . The compound's reactivity allows for selective transformations at different sites, enabling the synthesis of diverse heterocyclic systems and polymers. As a specialist intermediate, it is essential for method development in synthetic chemistry and material science. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

25641-96-7

Molecular Formula

C8H5Cl5

Molecular Weight

278.4 g/mol

IUPAC Name

4-chloro-1,2-bis(dichloromethyl)benzene

InChI

InChI=1S/C8H5Cl5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,7-8H

InChI Key

RUPTWHWWTKWIHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(Cl)Cl)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-1,2-bis(dichloromethyl)benzene can be synthesized through the chlorination of 1,2-bis(chloromethyl)benzene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the proper handling of chlorine gas due to its hazardous nature .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Safety measures are crucial due to the toxic and corrosive nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,2-bis(dichloromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The dichloromethyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of less chlorinated benzene derivatives.

Scientific Research Applications

4-Chloro-1,2-bis(dichloromethyl)benzene is used in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic compounds.

    Biology: In studies involving the interaction of chlorinated organic compounds with biological systems.

    Medicine: Potential use in the development of pharmaceuticals due to its reactivity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1,2-bis(dichloromethyl)benzene involves its reactivity with various nucleophiles and electrophiles. The chlorine atoms and dichloromethyl groups make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s structural analogs include:

  • Dichloromethyl benzene (C₇H₆Cl₂; CAS 98-87-3): A monosubstituted benzene with a single –CHCl₂ group .
  • 4-Chloro-1,2-bis(trifluoromethyl)benzene : Replaces –CHCl₂ groups with –CF₃ substituents .
  • 4-Chloro-1,2-dimethylbenzene (C₈H₉Cl; CAS N/A): Methyl (–CH₃) groups instead of –CHCl₂ .
  • 4-Chloro-1,2-difluorobenzene (C₆H₃ClF₂; CAS 696-02-6): Fluorine atoms at positions 1 and 2 .

Physical and Chemical Properties

Key physical properties are compared below:

Compound Name Boiling Point (°C) log Kow Molecular Weight (g/mol)
4-Chloro-1,2-bis(dichloromethyl)benzene ~250–280 (estimated) ~3.0–3.5 (estimated) 277.25
Dichloromethyl benzene 213.9 2.3 161.03
4-Chloro-1,2-bis(trifluoromethyl)benzene N/A Not reported 296.09 (calculated)
4-Chloro-1,2-dimethylbenzene 192.5 ~2.8 (estimated) 140.61

Key Observations :

  • Boiling Points: The target compound likely has a higher boiling point than monosubstituted analogs due to increased molecular weight and stronger van der Waals forces.
  • Lipophilicity: The log Kow (octanol-water partition coefficient) of dichloromethyl-substituted compounds (e.g., 2.3 for dichloromethyl benzene ) suggests moderate lipophilicity. The target compound, with additional –CHCl₂ and Cl groups, is expected to exhibit higher log Kow (~3.0–3.5), favoring bioaccumulation.

Reactivity and Stability

  • Electrophilic Reactivity : Dichloromethyl groups (–CHCl₂) are electron-withdrawing, deactivating the benzene ring toward electrophilic substitution. This contrasts with methyl (–CH₃) groups, which are electron-donating .
  • Thermal Stability : Chlorinated compounds generally exhibit higher thermal stability than fluorinated or methylated analogs due to stronger C–Cl bonds.

Environmental Persistence :

  • The target compound’s higher chlorination likely increases environmental persistence.

Biological Activity

4-Chloro-1,2-bis(dichloromethyl)benzene, also known as α,α'-dichloro-o-xylene, is a halogenated aromatic compound with the molecular formula C₈H₈Cl₃ and a molecular weight of approximately 175.06 g/mol. This compound is characterized by its two chloromethyl groups at the 1 and 2 positions of the benzene ring and a chlorine substituent at the 4 position. Its physical properties include a melting point of 51 to 55 °C and a boiling point of 239 to 241 °C.

Structural Characteristics

The presence of multiple chlorine atoms in its structure contributes to its chemical reactivity and biological interactions. Halogenated compounds like this compound are often associated with significant biological activity, including mutagenic properties and potential toxicity to living organisms. These compounds can lead to chromosomal aberrations in human cells, raising concerns about their carcinogenic potential.

Toxicological Profile

The biological activity of this compound has been linked to various health risks, particularly due to its mutagenic properties. Exposure can cause respiratory irritation and skin contact may lead to severe burns and eye damage . The compound is classified as harmful if swallowed and causes skin corrosion .

Table 1: Toxicological Data

EndpointValue
Acute toxicity (oral)Harmful
Skin corrosionCauses severe burns
Eye damageCauses severe damage

Environmental Impact

Halogenated compounds are known for their persistence in the environment, which raises concerns about bioaccumulation and ecological impacts. Research indicates that these compounds can have long-term effects on both health and the environment due to their stability and resistance to degradation .

Mutagenicity Studies

A series of studies have demonstrated the mutagenic potential of halogenated aromatic compounds. For instance, research showed that exposure to this compound resulted in significant chromosomal aberrations in human lymphocytes, indicating a direct link between exposure and mutagenic effects.

In Vivo Studies

In vivo studies using animal models have shown that exposure to this compound leads to various health issues. For example, rats exposed to high concentrations exhibited signs of respiratory distress and other systemic effects. These findings underscore the need for careful handling and regulation of such compounds in industrial applications .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes and cellular components, potentially disrupting normal metabolic pathways.
  • Oxidative Stress : It may induce oxidative stress within cells, leading to cellular damage and apoptosis.
  • DNA Damage : The mutagenic properties suggest that it can cause direct DNA damage, contributing to carcinogenesis.

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